molecular formula C21H27NO7 B1259294 Clivorine CAS No. 33979-15-6

Clivorine

Cat. No. B1259294
CAS RN: 33979-15-6
M. Wt: 405.4 g/mol
InChI Key: YEGVHSDONMXATH-LKVOMWJFSA-N
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Description

Clivorine is a naturally occurring pyrrolizidine alkaloid . It is an otonecine-type pyrrolizidine alkaloid isolated from the traditional Chinese medicine Ligularia hodgsonii Hook . Pyrrolizidine alkaloids (PAs) are well-known hepatotoxins widely distributed around the world .


Synthesis Analysis

Pyrrolizidine alkaloids, including clivorine, have been the subject of extensive study. The synthesis of these compounds involves the formation of new pyrrolizidines, pyrrolizidine biosynthesis, and the creation of both positive and negative experiments .


Molecular Structure Analysis

The molecular formula of clivorine is C21H27NO7 . It has an average mass of 405.442 Da and a mono-isotopic mass of 405.178741 Da .


Chemical Reactions Analysis

Clivorine undergoes various chemical reactions. It is metabolized in the liver, leading to the formation of an unstable pyrrolic ester . This ester can then undergo hydrolysis, glutathione conjugations, or covalent binding with hepatic tissues .


Physical And Chemical Properties Analysis

Clivorine has a density of 1.2±0.1 g/cm^3, a boiling point of 626.4±55.0 °C at 760 mmHg, and a flash point of 332.6±31.5 °C . It has 8 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Apoptosis Induction in Hepatoma Cells

Clivorine has been found to induce apoptosis in human hepatoma Huh-7.5 cells . It inhibits cell proliferation and induces apoptosis in a concentration-dependent manner . Among other pyrrolizidine alkaloids (PAs), clivorine has shown the most significant effect .

Autophagy Activation

In addition to inducing apoptosis, clivorine can also promote autophagy in Huh-7.5 cells . This is evidenced by the accumulation of autophagosomes, the enhancement of LC3B expression, and the increased conversion of LC3B-I to LC3B-II .

Toxicity Studies

Clivorine is a pyrrolizidine alkaloid (PA) and its toxicity has been studied extensively. It has been found that clivorine can more readily inhibit cell viability and induce apoptosis than other PAs .

Metabolite Analysis

The metabolism of clivorine has been investigated using rat liver microsomes . Four pyrrolic ester-related metabolites of clivorine were identified, providing strong evidence to support the hypothesis that the formation of an unstable pyrrolic ester plays a key role in otonecine-type PA-induced hepatotoxicity .

Hepatotoxicity Studies

Clivorine is an otonecine-type PA and has been found to be hepatotoxic . The formation of an unstable pyrrolic ester is believed to play a key role in otonecine-type PA-induced hepatotoxicity .

Cell Death/Defence Modalities

Pyrrolizidine alkaloids (PAs)-induced hepatotoxicity is believed to be mediated by multiple cell death/defence modalities . Clivorine, being a PA, is used to study these mechanisms .

Safety And Hazards

Clivorine is known to cause liver toxicity . It can inhibit cell proliferation and induce apoptosis . It’s important to handle clivorine with care, avoiding dust formation and breathing vapors, mist, or gas .

Future Directions

Research on clivorine is ongoing. One study found that quercetin, a plant-derived flavonoid, can prevent clivorine-induced acute liver injury in vivo by inhibiting apoptotic cell death and ameliorating oxidative stress injury . Another study found that female rats are less susceptible to clivorine intoxication than male rats, suggesting a potential gender difference in the response to clivorine .

properties

IUPAC Name

(1R,4Z,6S,7S)-7-acetyloxy-4-ethenyl-6,7,14-trimethyl-3,8-dioxo-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadeca-4,11-dien-17-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO7/c1-6-15-11-13(2)20(4,29-14(3)23)19(25)27-12-16-7-9-22(5)10-8-17(21(16,22)26)28-18(15)24/h6-7,11,13,17H,1,8-10,12H2,2-5H3/b15-11-/t13-,17+,20-,21?,22?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGVHSDONMXATH-LKVOMWJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(C(=O)OC2CC[N+]3(C2(C(=CC3)COC(=O)C1(C)OC(=O)C)[O-])C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C(\C(=O)O[C@@H]2CC[N+]3(C2(C(=CC3)COC(=O)[C@@]1(C)OC(=O)C)[O-])C)/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020334
Record name Clivorine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4Z,6S,7S)-7-acetyloxy-4-ethenyl-6,7,14-trimethyl-3,8-dioxo-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadeca-4,11-dien-17-olate

CAS RN

33979-15-6
Record name Clivorine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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